REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8]O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[BrH:10].C(O)(=O)C>>[BrH:10].[Br:10][CH2:8][CH2:7][CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.833 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCCO
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
Br.C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated away
|
Type
|
FILTRATION
|
Details
|
the formed solid was taken out through filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Br.BrCCCN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |